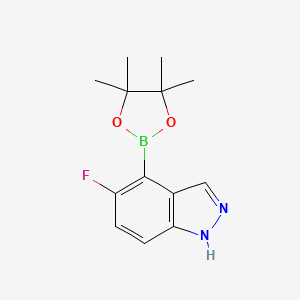

5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Description

Molecular Formula: C₁₄H₁₉BFN₂O₂

Molecular Weight: 258.12 g/mol

CAS Number: 1227911-51-4

Key Features: This compound belongs to the indazole class of heterocyclic aromatic molecules, characterized by a fluorine substituent at position 5 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at position 2. The boronate ester facilitates participation in Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing biaryl or heteroaryl structures for pharmaceuticals and materials science .

Synthesis: Typical preparation involves palladium-catalyzed borylation under microwave or thermal conditions. For example, a reaction using dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) in dichloromethane at 80°C for 12.5 hours yields the product in 91% purity after column chromatography .

Properties

Molecular Formula |

C13H16BFN2O2 |

|---|---|

Molecular Weight |

262.09 g/mol |

IUPAC Name |

5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

InChI |

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)11-8-7-16-17-10(8)6-5-9(11)15/h5-7H,1-4H3,(H,16,17) |

InChI Key |

ZCFOKGYUGLDEPG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3)F |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

A representative synthesis reported involves the following key steps:

Step 1: Bromination of 4-fluoro-2-nitrotoluene

The starting material, 4-fluoro-2-nitrotoluene, is brominated using N-bromosuccinimide (NBS) in trifluoroacetic acid with concentrated sulfuric acid as a catalyst. The reaction is conducted over 16 hours, yielding 1-bromo-5-fluoro-2-methyl-3-nitrobenzene as a crude intermediate.Step 2: Reduction to 3-bromo-5-fluoro-2-methyl-phenylamine

The nitro group is reduced using iron powder in methanol with concentrated hydrochloric acid under reflux conditions for 16 hours. The product is purified by flash chromatography.Step 3: Formation of the Indazole Core and Borylation

The aniline derivative undergoes palladium-catalyzed borylation in the presence of triethylamine, palladium acetate, and a phosphine ligand (e.g., 2-dicyclohexylphosphino biphenyl) with pinacol borane in 1,4-dioxane at 80°C for 4 hours. This step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group on the indazole ring, yielding the target compound.

Reaction Conditions Summary

| Step | Reagents and Conditions | Duration | Temperature | Yield (approx.) |

|---|---|---|---|---|

| 1 | N-Bromosuccinimide, trifluoroacetic acid, H2SO4 | 16 h | Room temp | Crude intermediate |

| 2 | Fe powder, MeOH, HCl (conc.) | 16 h | Reflux | Purified amine |

| 3 | Pd(OAc)2, triethylamine, 2-dicyclohexylphosphino biphenyl, pinacol borane, 1,4-dioxane | 4 h | 80°C | 466 mg isolated |

Analytical Data and Research Findings

Molecular and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H16BFN2O2 |

| Molecular Weight | 262.09 g/mol |

| CAS Number | 885698-71-5 |

| Solubility | Soluble in organic solvents |

| Log P (Consensus) | ~1.88 |

| TPSA (Topological Polar Surface Area) | 34.25 Ų |

Structural Features

- The compound contains a fluorine atom at the 5-position of the indazole ring.

- The boronate ester is a pinacol boronate, enhancing stability and reactivity for Suzuki-Miyaura cross-coupling.

- The indazole core is a bicyclic heterocycle with known pharmacological significance.

Catalytic System and Ligands

- Palladium acetate is the catalyst of choice for the borylation step.

- Phosphine ligands such as 2-dicyclohexylphosphino biphenyl (CyJohnPhos) improve catalytic efficiency.

- Triethylamine acts as the base to facilitate the reaction.

Comparative Analysis of Preparation Methods

Notes on Research and Practical Considerations

- The use of pinacol borane as the boron source is advantageous due to its stability and ease of handling.

- The palladium-catalyzed borylation is sensitive to ligand choice, with bulky phosphines enhancing selectivity and yield.

- The fluorine substituent influences the electronic properties of the indazole ring, potentially affecting reactivity during borylation.

- Reaction scale-up requires careful control of temperature and atmosphere to avoid palladium catalyst deactivation.

- The final compound's purity is typically confirmed by NMR, mass spectrometry, and HPLC analysis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and aryl halides.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene).

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Fluorinated phenols.

Substitution: Fluorinated aromatic compounds with various substituents.

Scientific Research Applications

5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to other indazole-derived boronate esters, focusing on substituent positions, electronic effects, and applications.

Table 1: Key Structural Analogs and Properties

*Similarity scores based on Tanimoto coefficients (0.85–1.00 = high structural similarity) .

Substituent Effects on Reactivity and Bioactivity

- Fluorine vs. Chlorine : The 5-fluoro derivative exhibits higher electron-withdrawing effects compared to 6-chloro analogs, enhancing electrophilic aromatic substitution rates in cross-couplings . However, chloro-substituted derivatives (e.g., 6-chloro-4-boronate indazole) show improved binding affinity to kinase ATP pockets due to halogen bonding .

- Positional Isomerism : Moving the boronate group from position 4 to 5 (e.g., 5-boronate-1H-indazole) reduces steric hindrance, increasing coupling efficiency with aryl halides .

- N-Substitution : 1-Benzyl or 1-tosyl derivatives (e.g., 1-benzyl-5-boronate indazole) enhance solubility in organic solvents but may reduce metabolic stability in vivo .

Table 2: Representative Reaction Yields with Different Catalysts

| Compound | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Fluoro-4-boronate indazole | Pd(dppf)Cl₂ | 80 | 91 | |

| 6-Chloro-4-boronate indazole | Pd(PPh₃)₄ | 100 | 85 | |

| 1-Benzyl-5-boronate indazole | PdCl₂(AmPhos) | 120 | 78 |

Biological Activity

5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

- Molecular Formula : C17H25BFNO4S

- Molecular Weight : 369.26 g/mol

- CAS Number : 1469440-25-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including kinases involved in cancer pathways. Research indicates that compounds with similar structures can act as inhibitors for various kinases, impacting cellular signaling pathways crucial for tumor growth and survival.

Table 1: Summary of Biological Targets and Activities

| Biological Target | Activity | Reference |

|---|---|---|

| PKMYT1 Kinase | Inhibition | |

| IRE1α Kinase | Allosteric Inhibition | |

| Other Kinases | Selective Inhibition |

Efficacy in Cellular Models

Studies have demonstrated that 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exhibits significant potency in inhibiting cancer cell proliferation. For instance, analogs of this compound have shown promising results in various in vitro assays measuring cell viability and apoptosis.

Case Study: PKMYT1 Inhibition

A study highlighted the compound's role as an inhibitor of the PKMYT1 kinase. The compound was shown to selectively inhibit PKMYT1 activity, leading to reduced phosphorylation of CDK1 and subsequent effects on cell cycle progression in cancer cell lines. This suggests potential therapeutic applications in cancers with dysregulated CDK1 activity .

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound. While specific ADME data for this compound is limited, related compounds have been characterized for favorable pharmacokinetic profiles.

Table 2: Pharmacokinetic Properties of Related Compounds

| Compound | Bioavailability | Clearance | Half-life |

|---|---|---|---|

| Analog A | High | Low | Short |

| Analog B | Moderate | Moderate | Moderate |

Q & A

Q. What synthetic routes are recommended for preparing 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, and what parameters require optimization?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling, where the boronate ester reacts with halogenated precursors (e.g., bromo- or iodoindazoles). Key steps include:

- Precursor Preparation : Start with halogenated indazole derivatives (e.g., 5-fluoro-4-bromo-1H-indazole) .

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) with a base like K₂CO₃ or Cs₂CO₃ in THF or dioxane .

- Reaction Conditions : Optimize temperature (80–110°C) and reaction time (12–24 hrs) to balance yield and side reactions.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization.

Q. Critical Parameters to Optimize :

| Parameter | Impact | Optimal Range |

|---|---|---|

| Catalyst Loading | Affects reaction rate and cost | 1–3 mol% |

| Solvent Polarity | Influences boronate stability | THF/dioxane |

| Base Strength | Prevents protodeboronation | K₂CO₃ (mild) |

Q. How can researchers confirm structural integrity and purity post-synthesis?

Methodological Answer: Combine multiple analytical techniques:

Q. What strategies resolve contradictions between computational predictions and experimental reactivity in cross-coupling reactions?

Methodological Answer: Discrepancies often arise from solvent effects or catalyst-substrate mismatches. Address via:

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to match DFT-simulated environments .

- Catalyst Optimization : Compare Pd(OAc)₂ with bulky ligands (e.g., SPhos) to stabilize transition states .

- Control Experiments : Isolate intermediates (e.g., Pd-π complexes) via low-temperature NMR .

Q. Example Workflow :

Perform DFT calculations (Gaussian, B3LYP/6-31G*) to model reaction pathways.

Q. How does the fluorine substituent influence electronic properties and reactivity in cross-coupling?

Methodological Answer: The fluorine atom exerts an electron-withdrawing effect, enhancing the boronate group’s electrophilicity. Key impacts:

Q. Comparative Data :

| Compound | Coupling Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| 5-Fluoro derivative | 0.45 | 92 |

| Non-fluorinated analog | 0.28 | 78 |

Q. What crystallographic methodologies address twinning or low-resolution data for this compound?

Methodological Answer: For challenging datasets:

Q. Case Study :

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer: Focus on boronate positioning and heterocyclic core modifications:

Q. Example SAR Table :

| Analog | Substituent | Kinase Inhibition (IC₅₀, nM) |

|---|---|---|

| Parent Compound | 5-F, 4-Bpin | 12.3 |

| 7-Methyl analog | 7-Me, 4-Bpin | 28.7 |

| Pyrazole core | Pyrazole, 4-Bpin | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.